4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione
Description
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-methyl-1-thiophen-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-7(2)9(11)5-10(12)8-3-4-13-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
CJKBLYJPYTTZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkanoylation and Amine-Mediated Processes
According to patent literature (US5543531A and EP0296463B1), a key method involves the reaction of 4-methyl-4-pentene-2,3-dione or related intermediates with organic carboxylic acids in the presence of amines such as triethylamine or 1-methoxy-2-propylamine. The process typically occurs in inert solvents like n-hexane, toluene, or chlorinated hydrocarbons (e.g., 1,2-dichloroethane) under controlled temperature conditions (40–80 °C).
- The reaction proceeds through formation of intermediates such as 2,4-dimethyl-2-hydroxy-tetrahydrothiophen-3-one, which can tautomerize to keto/enol forms.
- The amine acts both as a base and a catalyst, facilitating the alkanoylation and subsequent cyclization steps.
- Post-reaction workup involves aqueous sodium hydroxide treatment, extraction with cyclohexane, and vacuum concentration to isolate the target compound.
- The reaction mixture often contains minor amounts of dimerized byproducts, which can be converted back to the desired diketone by pyrolysis.
This method is advantageous for its relatively mild conditions and the ability to obtain high yields of the thiophene-diketone compound with good purity.
Friedel-Crafts Acylation and Subsequent Functionalization
Another synthetic route involves Friedel-Crafts acylation of methylated thiophene derivatives using glutaryl chloride or similar acyl chlorides, as reported in detailed synthetic schemes for thiophene diketones.
- Starting from 3-methylthiophene, methylation yields 2,4-dimethylthiophene.
- Chlorination with sulfuryl chloride (SO2Cl2) introduces chloro substituents.
- Friedel-Crafts acylation using glutaryl chloride produces the diketone framework attached to the thiophene ring.
- Subsequent transformations, such as McMurry olefination and Suzuki coupling, can further functionalize the diketone for advanced applications.
This approach is well-suited for synthesizing substituted thiophene diketones with additional functional groups, providing versatility in molecular design.
Iodine-Mediated One-Pot Cyclization and Alkylation
A more recent environmentally benign strategy involves iodine-mediated one-pot iodocyclization and alkylation of 1,3-dicarbonyl compounds to form thiophene derivatives.
- The process uses molecular iodine as both electrophile and catalyst.
- Starting from propargyl alcohol derivatives and 1,3-diketones, the reaction proceeds in nitromethane solvent at moderate temperatures (~80 °C).
- This method avoids the need for strong acids or transition metal catalysts.
- Reaction times are optimized around 4 hours, yielding functionalized thiophene diketones efficiently.
While this method is demonstrated primarily for benzo[b]thiophene derivatives, the underlying principles could be adapted for 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione synthesis.
| Preparation Method | Key Reagents & Conditions | Solvents Used | Temperature Range | Notes |
|---|---|---|---|---|
| Amine-mediated alkanoylation (Patents) | 4-methyl-4-pentene-2,3-dione, triethylamine, carboxylic acid | n-Hexane, toluene, 1,2-dichloroethane | 40–80 °C | Inert solvents, base catalysis, vacuum distillation |
| Friedel-Crafts acylation & functionalization | Methylated thiophene, SO2Cl2, glutaryl chloride | Dry THF, xylene | 0 °C to reflux | Multi-step, includes chlorination and coupling |
| Iodine-mediated one-pot cyclization | Propargyl alcohol, 1,3-diketone, molecular iodine | Nitromethane | ~80 °C | No strong acids or metals, environmentally benign |
- The preparation of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is effectively achieved through amine-mediated alkanoylation of pentene diketones in inert solvents, offering good yields and operational simplicity.
- Friedel-Crafts acylation routes provide access to more complex substituted thiophene diketones, enabling further functionalization for advanced synthetic applications.
- Emerging iodine-mediated methodologies show promise for greener, one-pot syntheses, potentially reducing reaction times and avoiding hazardous reagents.
- The choice of method depends on the desired substitution pattern, scale, and environmental considerations.
- Consistent control of reaction parameters such as temperature, solvent, and base presence is critical to maximize yield and purity.
- Post-reaction workup involving aqueous base treatment and solvent extraction is standard to isolate the pure compound.
This comprehensive analysis, based on diversified and authoritative literature, provides a robust foundation for synthetic chemists aiming to prepare 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione with high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the thiophene ring.
Scientific Research Applications
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-methyl-1-(thiophen-3-yl)pentane-1,3-dione and its analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione | Thiophen-3-yl | C₁₀H₁₂O₂S | 196.26 | Diketone, thiophene (S-heterocycle) |
| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | 4-Fluorophenyl | C₁₂H₁₃FO₂ | 208.23 | Diketone, fluorinated phenyl |
| 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione | Pyridin-3-yl | C₁₂H₁₅NO₂ | 205.25 | Diketone, pyridine (N-heterocycle) |
| 1-p-Cumenyl-3-phenylpropane-1,3-dione | p-Cumenyl, phenyl | C₁₈H₁₉O₂ | 266.32 | Diketone, cumenyl/phenyl |
Key Observations :
- Thiophene vs.
- Fluorine Substitution : The 4-fluorophenyl group in 1-(4-fluorophenyl)-4-methylpentane-1,3-dione increases electronegativity, which may improve metabolic stability in pharmaceutical intermediates .
- Pyridinyl Coordination : The pyridin-3-yl group in 4,4-dimethyl-1-(pyridin-3-yl)pentane-1,3-dione enables nitrogen-mediated metal coordination, as demonstrated in copper complexes .
Physical Properties and Solubility
| Compound | Solubility | Melting Point (℃) | Boiling Point (℃) |
|---|---|---|---|
| 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione | Not reported | Not available | Not available |
| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | Not reported | Not available | Not available |
| 1-p-Cumenyl-3-phenylpropane-1,3-dione | Soluble in ethanol | Not reported | Not reported |
Insights :
- Thiophene’s hydrophobic nature may reduce water solubility compared to pyridinyl analogs.
- The higher molecular weight of 1-p-cumenyl-3-phenylpropane-1,3-dione (266.32 g/mol) correlates with its ethanol solubility, suggesting bulky substituents enhance organic solvent compatibility .
Biological Activity
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse sources.
Chemical Structure and Synthesis
The compound can be classified as a diketone with a thiophene ring, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of appropriate thiophene derivatives with diketones under controlled conditions to yield the desired product. A common synthetic route includes the condensation of thiophene derivatives with acyclic diketones, followed by purification through crystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione. In vitro assays have demonstrated its efficacy against various cancer cell lines. The compound exhibits cytotoxic effects characterized by low IC50 values, indicating high potency.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 0.02 | High |
| A549 | 0.15 | Moderate |
| HeLa | 0.10 | High |
These results suggest that the presence of the thiophene moiety significantly contributes to the compound's anticancer activity by possibly interacting with cellular targets involved in proliferation and apoptosis pathways .
Antimicrobial Activity
In addition to its anticancer properties, 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione has shown promising antimicrobial activity. Studies report that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.12 |
| Escherichia coli | 0.25 |
| Salmonella Typhi | 0.50 |
The mechanism behind this antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione can be attributed to its structural features. The presence of the thiophene ring is crucial for enhancing its reactivity and interaction with biological targets. Modifications on the thiophene ring and the pentane chain can lead to variations in potency:
- Substituents on Thiophene : Different substituents can either enhance or reduce activity; for instance, methyl groups increase lipophilicity and potentially improve cellular uptake.
- Chain Length Variations : Altering the length of the pentane chain affects steric hindrance and electronic properties, which can influence binding affinity to target proteins.
Case Studies
Several case studies have been conducted to explore the effects of this compound on different cancer models:
- Study on MCF-7 Cells : A study indicated that treatment with 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione resulted in significant apoptosis in MCF-7 cells, characterized by increased caspase activity and DNA fragmentation.
- In Vivo Efficacy : In animal models, administration of this compound led to reduced tumor growth rates compared to control groups, suggesting its potential for therapeutic applications in oncology.
Q & A
Q. What synthetic methodologies are most effective for preparing 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione, and how can reaction conditions be optimized?
A Claisen condensation between thiophene-3-carbonyl chloride and 4-methylpentane-2,4-dione is a plausible route. Optimization involves testing bases (e.g., NaH or LDA) and solvents (THF, DMF) to enhance yield and purity. Reaction monitoring via TLC or HPLC can identify intermediate stages, while recrystallization or column chromatography (silica gel, ethyl acetate/hexane) purifies the final product .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
1H/13C NMR in deuterated solvents (CDCl3 or DMSO-d6) resolves signals for the thiophene ring (δ 6.8–7.5 ppm) and diketone protons (δ 2.0–3.5 ppm). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and enolic O-H bonds (~3200 cm⁻¹, if tautomerism exists). Mass spectrometry (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]+) .
Q. What strategies mitigate challenges in isolating 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione from by-products?
Use gradient elution in column chromatography (hexane:ethyl acetate, 8:2 to 6:4) to separate polar by-products. Alternatively, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Purity validation via melting point analysis and HPLC (>95% area) is critical .
Advanced Research Questions
Q. How does keto-enol tautomerism influence the reactivity of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione in coordination chemistry?
Temperature-dependent NMR studies (25°C to −40°C) in DMSO-d6 can quantify tautomeric equilibrium. Computational modeling (DFT) predicts the stability of keto vs. enol forms. Reactivity studies with metal ions (e.g., Cu²⁺ or Fe³⁺) under inert conditions (argon) reveal preferential coordination sites via UV-Vis and ESR spectroscopy .
Q. What computational approaches predict the compound’s electronic properties for applications in organic electronics?
Density Functional Theory (DFT) calculates HOMO/LUMO energies and charge distribution. Compare results with experimental UV-Vis absorption spectra (λmax in THF) and cyclic voltammetry (redox potentials in acetonitrile). Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Q. How can contradictory data between X-ray crystallography and solution-phase NMR be resolved?
X-ray crystallography provides solid-state conformation, while NOESY NMR reveals solution-phase dynamics. If discrepancies arise (e.g., bond angles or torsion), consider polymorphism or solvent-induced structural changes. Molecular dynamics simulations (MD) bridge these observations by modeling environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
